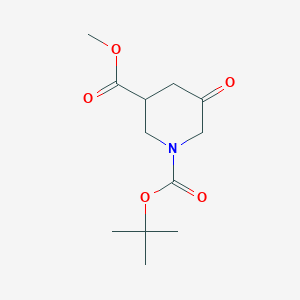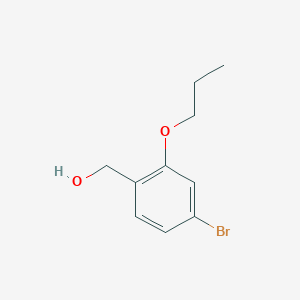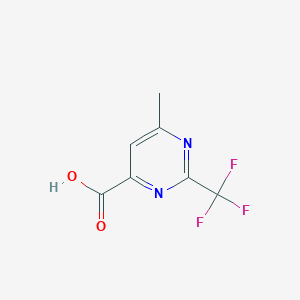![molecular formula C13H10BrNO4 B1374486 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid CAS No. 1184056-88-9](/img/structure/B1374486.png)
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid
Vue d'ensemble
Description
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid is a chemical compound with the CAS Number: 1184056-88-9 . Its IUPAC name is [(5-bromo-2-furoyl)anilino]acetic acid . The molecular weight of this compound is 324.13 .
Molecular Structure Analysis
The InChI code for 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid is 1S/C13H10BrNO4/c14-11-7-6-10 (19-11)13 (18)15 (8-12 (16)17)9-4-2-1-3-5-9/h1-7H,8H2, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Applications De Recherche Scientifique
Antiprotozoal Agents
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid and its derivatives have been studied for their potential as antiprotozoal agents. These compounds exhibit strong DNA affinities and demonstrate significant in vitro activity against protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some derivatives have shown excellent in vivo activity in the trypanosomal mouse model, suggesting their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Anticancer Evaluation
Derivatives of 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid have been synthesized and evaluated for their anticancer properties. These compounds, particularly those with naphthalene modifications, showed potential activity against breast cancer cell lines. This suggests their applicability in the development of novel anticancer drugs (Salahuddin et al., 2014).
Antimicrobial Activities
Some derivatives of this compound have been studied for their antimicrobial activities. These include the synthesis and evaluation of various triazole derivatives with potential activity against microorganisms. Such studies are crucial in the development of new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Demirbas et al., 2004).
Radical Scavenging Activities
Compounds structurally related to 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid have been isolated from marine-derived fungi and shown significant radical scavenging activity. These findings highlight the potential of such compounds in the development of antioxidants or therapeutic agents targeting oxidative stress-related diseases (Liang Xifeng et al., 2006).
Propriétés
IUPAC Name |
2-(N-(5-bromofuran-2-carbonyl)anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c14-11-7-6-10(19-11)13(18)15(8-12(16)17)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGACMDEBLNYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C(=O)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)
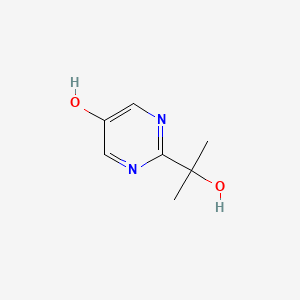
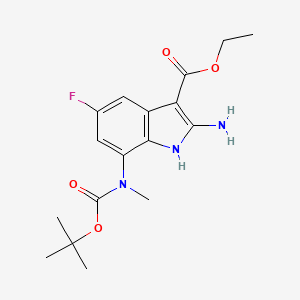
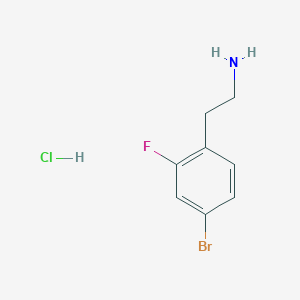
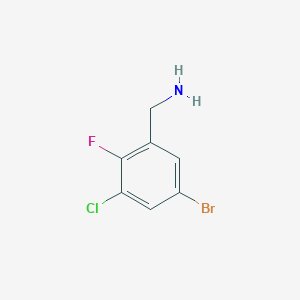
![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)
![Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374417.png)
![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)
![Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B1374419.png)

![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)
